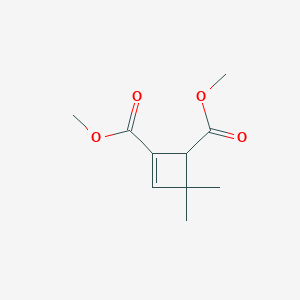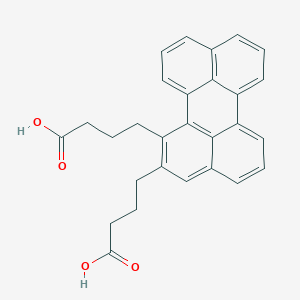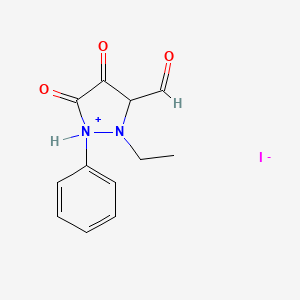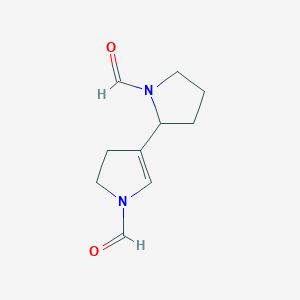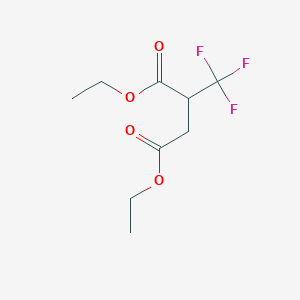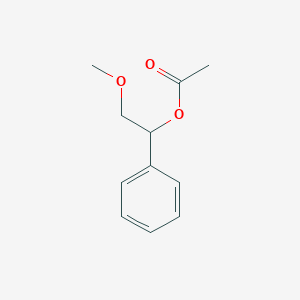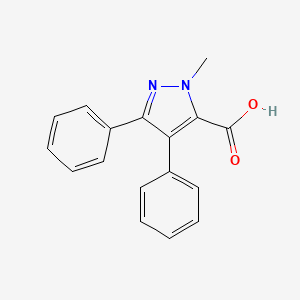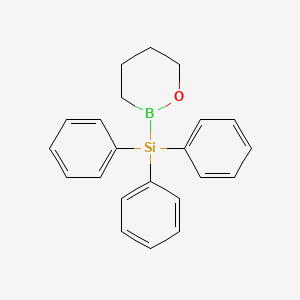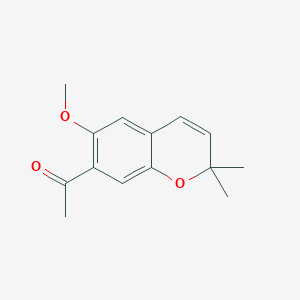![molecular formula C15H14O3S2 B14367603 1,3-Bis[(4-hydroxyphenyl)sulfanyl]propan-2-one CAS No. 90884-27-8](/img/structure/B14367603.png)
1,3-Bis[(4-hydroxyphenyl)sulfanyl]propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis[(4-hydroxyphenyl)sulfanyl]propan-2-one is a chemical compound characterized by the presence of two 4-hydroxyphenyl groups attached to a propan-2-one backbone via sulfanyl linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(4-hydroxyphenyl)sulfanyl]propan-2-one typically involves the reaction of 4-hydroxythiophenol with 1,3-dichloropropan-2-one under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiolate anion formed from 4-hydroxythiophenol attacks the electrophilic carbon atoms of 1,3-dichloropropan-2-one, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis[(4-hydroxyphenyl)sulfanyl]propan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propan-2-one backbone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters when reacted with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Ethers, esters
Aplicaciones Científicas De Investigación
1,3-Bis[(4-hydroxyphenyl)sulfanyl]propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,3-Bis[(4-hydroxyphenyl)sulfanyl]propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and sulfanyl groups can form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-one: Similar structure but with methyl groups instead of hydroxyl groups.
1,3-Bis(4-hydroxyphenyl)adamantane: Similar structure but with an adamantane backbone instead of propan-2-one.
Uniqueness
1,3-Bis[(4-hydroxyphenyl)sulfanyl]propan-2-one is unique due to the presence of both hydroxyl and sulfanyl groups, which provide a combination of reactivity and binding properties not found in similar compounds. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
90884-27-8 |
|---|---|
Fórmula molecular |
C15H14O3S2 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
1,3-bis[(4-hydroxyphenyl)sulfanyl]propan-2-one |
InChI |
InChI=1S/C15H14O3S2/c16-11-1-5-14(6-2-11)19-9-13(18)10-20-15-7-3-12(17)4-8-15/h1-8,16-17H,9-10H2 |
Clave InChI |
GRUKYNOFYJVELY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1O)SCC(=O)CSC2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


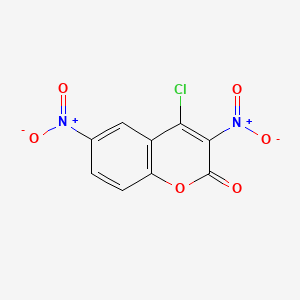
![5-(2,2-Diphenylethenyl)-2-oxabicyclo[2.1.1]hexan-3-one](/img/structure/B14367534.png)


